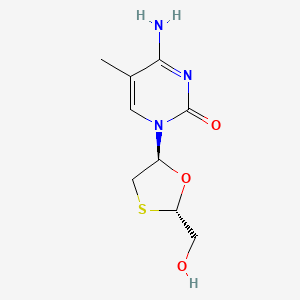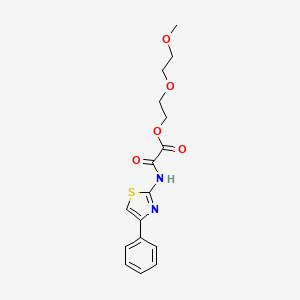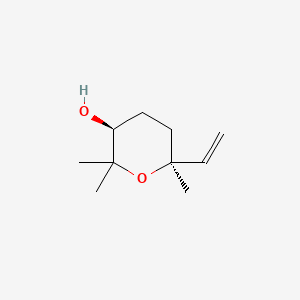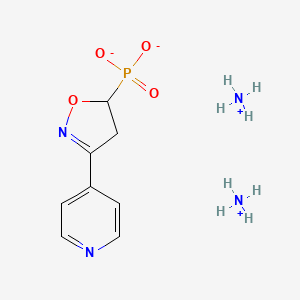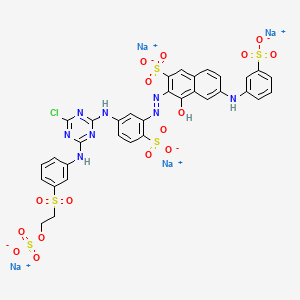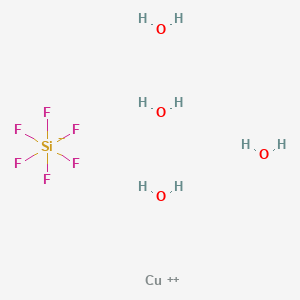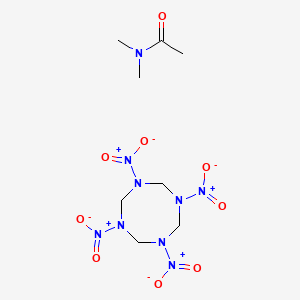
4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound with a unique structure that includes a dibenzoxepin core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps:
Formation of the Dibenzoxepin Core: The initial step involves the formation of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting a suitable biphenyl derivative with an appropriate reagent under acidic or basic conditions.
Introduction of the Thioether Group: The next step involves the introduction of the thioether group. This can be done by reacting the dibenzoxepin core with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.
Alkylation: The final step is the alkylation of the thioether group with 2-(diethylamino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted dibenzoxepin derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to interact with various proteins or enzymes, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system or other specific receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin depends on its specific application. In a biological context, it may interact with specific molecular targets such as receptors or enzymes. The diethylaminoethyl group could facilitate binding to these targets, while the dibenzoxepin core may provide structural stability and specificity.
相似化合物的比较
Similar Compounds
4-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-Methyl-11-(2-(methylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a methylamino group.
4-Methyl-11-(2-(ethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with an ethylamino group.
Uniqueness
The uniqueness of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin lies in its specific combination of functional groups. The diethylaminoethyl group may confer unique binding properties, while the thioether linkage and dibenzoxepin core provide structural diversity and potential for various chemical modifications.
属性
CAS 编号 |
87673-14-1 |
|---|---|
分子式 |
C21H27NOS |
分子量 |
341.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[(4-methyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C21H27NOS/c1-4-22(5-2)13-14-24-21-18-11-7-6-10-17(18)15-23-20-16(3)9-8-12-19(20)21/h6-12,21H,4-5,13-15H2,1-3H3 |
InChI 键 |
HBSUWBXTUSZLDU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCSC1C2=CC=CC=C2COC3=C(C=CC=C13)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


